Mal-PEG4-bis-PEG3-DBCO
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Overview
Description
Mal-PEG4-bis-PEG3-DBCO is a cleavable 7-unit polyethylene glycol antibody-drug conjugate linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing a dibenzocyclooctyne group that can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-PEG4-bis-PEG3-DBCO is synthesized through a series of chemical reactions involving the conjugation of maleimide and dibenzocyclooctyne groups via polyethylene glycol chains. The synthesis typically involves the following steps:
Activation of Maleimide: Maleimide is activated to react with thiol groups.
Conjugation with Polyethylene Glycol: The activated maleimide is conjugated with polyethylene glycol chains.
Attachment of Dibenzocyclooctyne: Dibenzocyclooctyne groups are attached to the polyethylene glycol chains through strain-promoted alkyne-azide cycloaddition
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes:
Bulk Synthesis: Large quantities of reagents are mixed in automated reactors under controlled conditions.
Purification: The product is purified using chromatography techniques to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure purity and consistency
Chemical Reactions Analysis
Types of Reactions
Mal-PEG4-bis-PEG3-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition reactions. This reaction is highly specific and does not require a catalyst, making it suitable for bio-conjugation applications .
Common Reagents and Conditions
Reagents: Azide-containing molecules, polyethylene glycol, maleimide, dibenzocyclooctyne.
Conditions: Room temperature, aqueous or organic solvents, mild reaction conditions
Major Products
The major products formed from these reactions are stable triazole linkages between the dibenzocyclooctyne group and azide-containing molecules .
Scientific Research Applications
Mal-PEG4-bis-PEG3-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bio-conjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of bioconjugates and other specialized chemical products .
Mechanism of Action
Mal-PEG4-bis-PEG3-DBCO exerts its effects through strain-promoted alkyne-azide cycloaddition. The dibenzocyclooctyne group reacts with azide-containing molecules to form stable triazole linkages. This reaction is bioorthogonal, meaning it occurs selectively without interfering with biological processes .
Comparison with Similar Compounds
Similar Compounds
Mal-bis-PEG3-DBCO: Contains a similar structure but with fewer polyethylene glycol units.
Dibenzocyclooctyne-PEG4-maleimide: Another click chemistry reagent with similar functional groups.
Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO): Contains additional functional groups for more complex bio-conjugation.
Uniqueness
Mal-PEG4-bis-PEG3-DBCO is unique due to its cleavable nature and the presence of multiple polyethylene glycol units, which enhance its solubility and biocompatibility. Its ability to undergo strain-promoted alkyne-azide cycloaddition without a catalyst makes it highly efficient for bio-conjugation applications .
Properties
Molecular Formula |
C81H105N9O22 |
---|---|
Molecular Weight |
1556.7 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[3-[3-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C81H105N9O22/c91-72(21-23-80(99)89-59-67-13-3-1-9-63(67)17-19-65-11-5-7-15-70(65)89)82-31-40-102-46-52-108-54-48-105-43-34-85-75(94)28-38-111-61-69(87-77(96)30-37-101-45-51-107-57-58-110-56-50-104-42-33-84-74(93)27-36-88-78(97)25-26-79(88)98)62-112-39-29-76(95)86-35-44-106-49-55-109-53-47-103-41-32-83-73(92)22-24-81(100)90-60-68-14-4-2-10-64(68)18-20-66-12-6-8-16-71(66)90/h1-16,25-26,69H,21-24,27-62H2,(H,82,91)(H,83,92)(H,84,93)(H,85,94)(H,86,95)(H,87,96) |
InChI Key |
ZIFGJVXTBDLRCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |
Origin of Product |
United States |
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